REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:15]=[CH:14][C:6]([O:7][CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(C)C.Br[CH2:27][CH2:28][C:29]1[C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[NH:31][CH:30]=1>C1C=CC=CC=1>[Br:2][C:3]1[CH:15]=[CH:14][C:6]([O:7][CH:8]2[CH2:9][CH2:10][N:11]([CH2:27][CH2:28][C:29]3[C:37]4[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=4)[NH:31][CH:30]=3)[CH2:12][CH2:13]2)=[CH:5][CH:4]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(OC2CCNCC2)C=C1
|
Name
|
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered hot
|
Type
|
CUSTOM
|
Details
|
A yellow oil separates in the cooled filtrate and the supernatant isopropanol is decanted from the oil
|
Type
|
ADDITION
|
Details
|
The isopropanol is diluted with ether
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the isopropanol is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil
|
Type
|
WAIT
|
Details
|
to stand for 3 weeks during which time it
|
Type
|
CUSTOM
|
Details
|
are recrystallized from acetonitrite
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(OC2CCN(CC2)CCC2=CNC3=CC=CC=C23)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |